(R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride, also known as D-p-Hydroxyphenylglycine methyl ester hydrochloride, is a synthetic compound characterized by its chiral center at the alpha-carbon. This compound is the methyl ester derivative of (R)-p-Hydroxyphenylglycine, a non-proteinogenic amino acid. With a molecular formula of and a molecular weight of 217.65 g/mol, it appears as a white crystalline powder. The compound is notable for its high purity, typically exceeding 98.5% in commercial samples, and has a melting point range of 178 to 182 °C .
The specific mechanism of action of (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride has not been extensively studied. However, due to its structural similarity to certain natural amino acids, it might be investigated for its potential to interact with biological systems or serve as a precursor for the synthesis of bioactive molecules [].
The synthesis of (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride primarily involves esterification reactions. While specific literature on its synthesis is limited, it can be inferred that the formation of the methyl ester from (R)-p-Hydroxyphenylglycine likely employs Fischer esterification, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst .
In terms of reactivity, this compound may undergo hydrolysis under acidic or basic conditions, which would regenerate the parent amino acid, (R)-p-Hydroxyphenylglycine .
While specific synthesis methods for (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride are not widely reported, the following approaches are relevant:
(R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride is primarily utilized in research settings. Its applications include:
Several compounds share structural features with (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride. Here are some similar compounds along with their unique characteristics:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
(R)-p-Hydroxyphenylglycine | Non-proteinogenic amino acid | Precursor to (R)-Amino-(4-hydroxyphenyl)acetic acid |
L-Tyrosine | Proteinogenic amino acid | Involved in neurotransmitter synthesis |
D-Tyrosine | D-enantiomer of Tyrosine | Used in research on stereochemistry effects |
4-Hydroxyphenylalanine | Phenylalanine derivative | Important for studying metabolic pathways |
These compounds exhibit varying degrees of biological activity and applications in research and pharmacology. The uniqueness of (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride lies in its specific chiral configuration and potential as a synthetic intermediate in drug development .
The compound crystallizes as a white solid with a melting point ranging from 187–190°C. Key crystallographic data include:
Property | Value | Source |
---|---|---|
Melting Point | 187–190°C (lit.) | |
Hygroscopicity | High | |
Storage Conditions | Dry, dark, room temperature |
The compound’s stereochemistry is defined by its (R)-configuration at the α-carbon of the amino acid backbone. Structural validation is achieved via:
Cl.COC(=O)[C@H](N)c1ccc(O)cc1
, indicating a single stereocenter. 1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-2-4-7(11)5-3-6;/h2-5,8,11H,10H2,1H3;1H/t8-;/m1./s1
, confirming absolute configuration. The D-enantiomer (R-configuration) is commercially dominant due to its role in β-lactam synthesis. Key distinctions include:
Property | D-Enantiomer (R) | L-Enantiomer (S) |
---|---|---|
Biological Activity | Active in antibiotic synthesis | Limited or no activity |
Enantiomeric Excess | >95% in crystallized forms | <5% in racemic mixtures |
Applications | Amoxicillin, cefadroxil | Rarely used in synthesis |
Enzymatic resolution methods, such as lipase-mediated ammonolysis, achieve high enantioselectivity ($$ E > 40 $$) for D-enantiomer isolation.
The hydrochloride salt forms via protonation of the amino group ($$ \text{NH}_3^+ $$) and chloride ion ($$ \text{Cl}^- $$) interaction. Key hydrogen bonds include:
Solid acid catalysts have emerged as highly effective alternatives to conventional liquid acid catalysts for the esterification of (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride [9]. The ultrastable zeolite Y in its acid form (H-USY) demonstrates exceptional catalytic activity for amino acid esterification reactions, providing a truly catalytic procedure that circumvents the formation of stoichiometric quantities of salts associated with conventional methods [9]. This zeolite catalyst operates effectively at temperatures ranging from 100 to 130 degrees Celsius under pressures of 15 to 20 bar, achieving remarkable conversion rates for structurally related compounds [9].
The catalytic mechanism involves the interaction of amino acid substrates with the Brønsted acid sites present in the zeolite framework [9]. For phenylglycine and para-hydroxyphenylglycine derivatives, including (R)-Amino-(4-hydroxyphenyl)acetic acid, the H-USY catalyst achieves turnover numbers of approximately 180 when calculated based on aluminum atom participation [9]. The esterification process demonstrates high selectivity for the carboxylic acid functionality while preserving the amino group integrity [5].
Catalyst Type | Operating Temperature (°C) | Pressure (bar) | Typical Yield (%) | Turnover Number |
---|---|---|---|---|
H-USY Zeolite | 100-130 | 15-20 | 83 | 180 |
Solid Superacid SO₄²⁻-S₂O₈²⁻/SnO₂-Nd₂O₃ | 100-150 | Atmospheric | 93.1 | Not specified |
Sulfuric Acid on Silica | 70-100 | Atmospheric | 40-50 | Variable |
Solid superacid catalysts, particularly SO₄²⁻-S₂O₈²⁻/SnO₂-Nd₂O₃ systems, exhibit superior performance for aromatic amino acid esterification [17]. These catalysts overcome steric hindrance effects commonly encountered with bulky aromatic amino acids through enhanced Lewis acidity from tin cations and inductive effects from sulfate and persulfate groups [17]. The neodymium doping significantly reduces activation energy requirements during the esterification process, leading to improved reaction kinetics [17].
The recyclability of solid acid catalysts represents a crucial advantage for industrial applications [17]. The SO₄²⁻-S₂O₈²⁻/SnO₂-Nd₂O₃ catalyst maintains over 70% of its initial activity after six consecutive reaction cycles, with activity decrease primarily attributed to carbon deposition rather than active site deactivation [17]. Catalyst regeneration through calcination at 650 degrees Celsius restores full catalytic activity [9].
Gas-phase hydrogen chloride mediated esterification represents a specialized approach for synthesizing (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride [23]. The mechanism involves direct interaction between gaseous hydrogen chloride and the amino acid substrate in the presence of methanol vapor, eliminating the need for liquid acid catalysts [23]. This approach is particularly advantageous for aromatic esters due to the enhanced reactivity of aromatic carboxylic acids under gas-phase conditions [23].
The reaction mechanism proceeds through initial protonation of the carbonyl oxygen by gaseous hydrogen chloride, followed by nucleophilic attack of methanol on the activated carbonyl carbon [19]. The tetrahedral intermediate formation is facilitated by the continuous removal of water vapor, driving the equilibrium toward ester formation [19]. The six-step mechanism can be summarized as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation, where each step remains reversible under typical reaction conditions [19].
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 50-100°C | Higher temperatures increase reaction rate but may cause decomposition |
Pressure | 1-5 bar | Moderate pressure maintains reactant retention |
HCl Concentration | 5-15% v/v | Optimal concentration balances catalytic activity with side reactions |
Residence Time | 0.5-2 hours | Extended time improves conversion but risks racemization |
The gas-phase approach offers significant advantages in terms of product purity and ease of separation [6]. The formation of the hydrochloride salt occurs spontaneously as hydrogen chloride gas dissolves in the reaction medium, providing direct access to the desired salt form without additional processing steps [6]. The method also demonstrates superior control over reaction stoichiometry compared to liquid-phase alternatives [6].
Kinetic studies reveal that the gas-phase esterification follows pseudo-first-order kinetics with respect to the amino acid substrate when methanol is present in large excess [18]. The apparent activation energy for the gas-phase process is typically 15-20% lower than corresponding liquid-phase reactions, attributed to enhanced mass transfer and reduced solvation effects [18].
Solvent selection critically influences the efficiency of (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride synthesis [25]. The choice of solvent affects reaction rate, product selectivity, and ease of product isolation through its impact on substrate solubility, transition state stabilization, and equilibrium position [25]. Methanol serves as both reactant and solvent in most esterification protocols, but additional co-solvents can significantly enhance reaction performance [20].
Dichloromethane emerges as an excellent co-solvent for amino acid esterification reactions, providing enhanced solubility for both starting materials and products while maintaining chemical inertness [25]. The high dielectric constant of dichloromethane stabilizes the transition state during the esterification process, leading to increased reaction rates [25]. Tetrahydrofuran represents another effective solvent choice, particularly for reactions involving sterically hindered amino acids [25].
Solvent System | Dielectric Constant | Typical Yield (%) | Reaction Time (hours) | Product Purity (%) |
---|---|---|---|---|
Pure Methanol | 32.7 | 85-90 | 12-24 | 95-97 |
Methanol/Dichloromethane (3:1) | 28.5 | 92-96 | 8-12 | 97-99 |
Methanol/Tetrahydrofuran (2:1) | 25.8 | 88-93 | 10-16 | 96-98 |
Methanol/Toluene (4:1) | 22.3 | 80-85 | 16-20 | 94-96 |
The trimethylsilyl chloride-methanol system demonstrates exceptional efficiency for amino acid esterification, achieving yields of 85-98% across a wide range of substrates [20]. This system operates effectively at room temperature, eliminating thermal decomposition risks while maintaining high reaction rates [20]. The mechanism involves in-situ generation of hydrogen chloride through reaction between trimethylsilyl chloride and trace water, providing controlled acid catalysis [20].
Solvent effects on stereochemical integrity represent a critical consideration for chiral amino acid derivatives [20]. Non-polar solvents generally minimize racemization risks by reducing the stabilization of planar intermediates that facilitate epimerization [15]. The use of dry solvents proves essential for maintaining high enantiomeric purity, as trace water can catalyze unwanted side reactions [20].
Temperature control within solvent systems requires careful optimization to balance reaction rate against product degradation [18]. Lower boiling point solvents necessitate pressure reactors for elevated temperature operations, while higher boiling solvents may complicate product isolation through distillation [25]. The optimal temperature range typically falls between 50-100 degrees Celsius for most solvent systems [25].
Enantiomeric purification of (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride relies heavily on pH-controlled crystallization protocols that exploit differential solubility characteristics between enantiomeric and racemic forms [14]. The crystallization behavior of amino acid esters demonstrates strong pH dependence due to the ionizable amino group, which exists in different protonation states across the pH spectrum [10]. Optimal crystallization conditions typically maintain pH values between 1-3 for hydrochloride salts, ensuring complete protonation of the amino functionality [13].
Preferential crystallization represents the most effective approach for enantiomeric separation when the compound crystallizes as a conglomerate rather than a racemic compound [12]. The process involves seeding a supersaturated racemic solution with pure enantiomer crystals, followed by controlled crystallization under specific pH conditions [12]. Temperature gradients between 5-15 degrees Celsius provide the necessary driving force for selective crystallization while minimizing spontaneous nucleation of the unwanted enantiomer [12].
pH Range | Crystallization Yield (%) | Enantiomeric Excess (%) | Crystal Quality | Optimal Temperature (°C) |
---|---|---|---|---|
1.0-1.5 | 85-90 | 95-98 | Excellent | 25-30 |
1.5-2.0 | 88-93 | 92-96 | Good | 20-25 |
2.0-2.5 | 82-87 | 88-93 | Good | 15-20 |
2.5-3.0 | 75-82 | 85-90 | Fair | 10-15 |
The crystallization mechanism involves nucleation and growth processes that can be controlled through careful manipulation of supersaturation levels and cooling rates [31]. Slow cooling rates of 0.5-1.0 degrees Celsius per hour optimize crystal quality while maintaining enantiomeric purity [31]. Rapid cooling typically leads to concurrent crystallization of both enantiomers, defeating the separation objective [14].
Coupled crystallization-dissolution processes enhance separation efficiency by continuously removing the unwanted enantiomer through selective dissolution while promoting growth of the desired enantiomer crystals [12]. This approach utilizes two interconnected vessels operating at different temperatures, with the dissolution vessel maintained 5-10 degrees Celsius above the crystallization vessel [12]. The continuous circulation of mother liquor between vessels maintains optimal supersaturation levels for selective crystallization [12].
Solution composition monitoring throughout the crystallization process enables real-time optimization of separation parameters [11]. Polarimetric measurements provide continuous feedback on enantiomeric composition, allowing for immediate adjustment of crystallization conditions when deviation from target specifications occurs [11]. High-performance liquid chromatography analysis confirms final enantiomeric purity, typically achieving values exceeding 98% enantiomeric excess under optimized conditions [15].